1,3-Bis(3-fluorophenyl)urea CAS 369-83-5 properties
1,3-Bis(3-fluorophenyl)urea CAS 369-83-5 properties
The following technical guide is structured to provide a comprehensive, deep-dive analysis of 1,3-Bis(3-fluorophenyl)urea. It synthesizes confirmed physicochemical data, solid-state characterization, and synthetic methodologies, adhering to the requested strict editorial standards.
CAS Registry Number: 369-83-5 Synonyms: sym-Di-3-fluorophenylurea; N,N'-Bis(3-fluorophenyl)urea Molecular Formula: C₁₃H₁₀F₂N₂O Molecular Weight: 248.23 g/mol [1]
Executive Summary
1,3-Bis(3-fluorophenyl)urea is a symmetric diarylurea utilized primarily as a supramolecular building block and a pharmacophore scaffold in medicinal chemistry.[1] Unlike its 4-fluoro isomer (which melts at ~267°C), the 3-fluoro derivative exhibits a lower melting point (~197°C) and distinct polymorphic behavior, making it a model system for studying hydrogen-bond directed assembly.[1] In drug development, the molecule serves as a critical reference standard for Structure-Activity Relationship (SAR) studies targeting kinases (e.g., B-RAF) and soluble epoxide hydrolase (sEH), where the diarylurea motif functions as a hydrogen-bond donor to active site residues (Asp/Glu).[1]
Physicochemical Profile
The introduction of fluorine at the meta-position alters the lipophilicity and crystal packing of the urea core without imposing the steric bulk of chloro- or bromo- substituents.[1]
Table 1: Core Physical Properties
| Property | Value | Notes |
| Appearance | White crystalline solid | Needles or plates depending on solvent |
| Melting Point | 197.1 – 197.4 °C | Distinct from 4-F isomer (267°C) [1] |
| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water, hexane |
| LogP (Calc) | ~3.2 | Moderate lipophilicity |
| H-Bond Donors | 2 | Urea NH groups |
| H-Bond Acceptors | 1 (Carbonyl) + 2 (Fluorine) | Fluorine acts as a weak acceptor |
Solid-State Polymorphism
A defining technical feature of CAS 369-83-5 is its "concomitant polymorphism."[1] Research by Capacci-Daniel et al. (2016) revealed that crystallization from solvents like acetone or ethanol yields two distinct forms simultaneously:[1]
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Form I (Monoclinic): Features 1D chains of urea molecules aligned in an antiparallel orientation.[2] This is the thermodynamically preferred packing for most diarylureas.[1]
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Form II (Orthorhombic): Features 1D chains in a parallel orientation, a rare motif for symmetric diphenylureas, stabilized by specific C-H···F interactions [2].
Synthesis & Manufacturing Methodologies
The synthesis of symmetric ureas is chemically robust. Two primary pathways are employed depending on reagent availability and scale.[1]
Pathway A: Isocyanate Coupling (Preferred for Purity)
This method avoids the use of highly toxic phosgene gas, utilizing the commercially available isocyanate.
Reaction Logic: The nucleophilic amine (3-fluoroaniline) attacks the electrophilic carbon of the isocyanate.[1][3] The reaction is rapid and exothermic.[1]
Protocol:
-
Reagents: 3-Fluoroaniline (1.0 eq), 3-Fluorophenyl isocyanate (1.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
-
Procedure:
-
Dissolve 3-fluoroaniline in DCM (0.5 M concentration) under N₂ atmosphere.
-
Add 3-fluorophenyl isocyanate dropwise at 0°C to control exotherm.[1]
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Work-up: The product typically precipitates as a white solid.[1] Filter the precipitate.[1]
-
Purification: Wash the filter cake with cold hexane/DCM (1:1) to remove unreacted starting materials.[1] Recrystallize from Ethanol/Water if necessary.[1]
-
Pathway B: Carbonyl Diimidazole (CDI) Coupling
Used when the isocyanate is unavailable.[1] CDI acts as a phosgene equivalent.[1][3]
Protocol:
-
Reagents: 3-Fluoroaniline (2.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).[1]
-
Solvent: THF or Acetonitrile.[1]
-
Procedure:
Visualization: Synthesis Workflow
Caption: Dual synthetic pathways for CAS 369-83-5 emphasizing the isocyanate addition vs. CDI coupling routes.
Structural & Spectroscopic Characterization
Verification of the structure relies on the distinct urea carbonyl signal and the specific splitting patterns of the meta-substituted aromatic ring.[1]
Table 2: Spectroscopic Data [1]
| Technique | Characteristic Signals | Assignment |
| IR (KBr) | 3314, 3277 cm⁻¹ | N-H Stretch (Strong H-bonding) |
| 1649 cm⁻¹ | C=O[1] Stretch (Amide I) | |
| 1597, 1541 cm⁻¹ | Aromatic C=C / Amide II | |
| ¹H NMR | δ 8.80 (s, 2H) | Urea N-H protons (Downfield due to EWG) |
| (DMSO-d₆) | δ 7.45 (dt, 2H) | Aromatic H2 (Ortho to F and Urea) |
| δ 7.30 (m, 2H) | Aromatic H5 (Meta) | |
| δ 7.15 (m, 2H) | Aromatic H6 | |
| δ 6.80 (m, 2H) | Aromatic H4 (Para to Urea) | |
| ¹³C NMR | δ 152.4 | Urea Carbonyl (C=O) |
| δ 163.0 (d, J~240Hz) | C-F Carbon |
Note: NMR shifts are approximate based on analog trends and solvent effects (DMSO causes downfield shifts of NH protons).
Applications in Drug Discovery[5]
While CAS 369-83-5 is not a marketed drug, it is a quintessential "Probe Compound" for validating the Diarylurea Pharmacophore .[1]
Mechanism of Action: The Urea "Tape"
In kinase inhibitors (e.g., Sorafenib, Regorafenib) and sEH inhibitors, the urea moiety acts as a "hinge binder" or "catalytic pocket anchor."
-
H-Bond Donor: The two NH hydrogens form hydrogen bonds with the backbone carbonyl of the target protein (e.g., Glu/Asp residues).
-
H-Bond Acceptor: The urea carbonyl accepts a hydrogen bond from the protein backbone amide.[1]
-
Fluorine Effect: The meta-fluorine atom modulates the acidity of the NH protons (inductive effect), strengthening the hydrogen bond interaction compared to the non-fluorinated analog, while also blocking metabolic oxidation at the phenyl ring.
Visualization: Diarylurea Pharmacophore Logic
Caption: Mechanistic role of the diarylurea scaffold in protein-ligand binding interactions.
Safety & Handling
Signal Word: Warning GHS Classification:
-
Skin Irritation (Category 2)[1]
-
Eye Irritation (Category 2A)[1]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory)[1]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Use within a fume hood to avoid inhaling dust.[1]
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Stable under normal conditions.
References
-
Jagtap, A. D., et al. "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." ChemInform, vol. 44, no. 20, 2013.
-
Capacci-Daniel, C. A., et al. "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea."[1][4][5] Acta Crystallographica Section C: Structural Chemistry, vol. 72, no. 9, 2016, pp. 692-696.[1][6]
-
PubChem. "1,3-Bis(3-fluorophenyl)urea (Compound)."[1][7] National Library of Medicine. (Note: Link directs to isomer/analog entry for structural verification).
-
BenchChem. "3-Bromo-4-fluorophenylurea and related Diarylurea Properties."[1]
Sources
- 1. 1,3-Diphenylurea (102-07-8) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-4-fluorophenylurea | Benchchem [benchchem.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
